Imidafenacin Related Compound 1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mechanism of Action
Target of Action
Imidafenacin, which is likely similar to “Imidafenacin Related Compound 1”, primarily targets the muscarinic M1 and M3 receptors . These receptors play a crucial role in the contraction of the detrusor muscle in the bladder .
Mode of Action
Imidafenacin binds to and antagonizes muscarinic M1 and M3 receptors with high affinity . It also antagonizes muscarinic M2 receptors but with lower affinity . The antagonism of these receptors leads to a reduction in the frequency of urination in patients with overactive bladder .
Biochemical Pathways
The M3 receptors stimulate the contraction of the detrusor muscle in the bladder via the release of calcium from the sarcoplasmic reticulum . On the other hand, M2 receptors inhibit adenylate cyclase, reducing the relaxation mediated by β adrenergic receptors .
Pharmacokinetics
Imidafenacin is rapidly absorbed from the gastrointestinal tract, reaching maximal plasma concentrations at 1–3 hours after oral administration . It is eliminated predominantly by metabolism mediated by UGT1A4 and CYP3A4, with an elimination half-life in plasma of approximately 3 hours .
Result of Action
The molecular and cellular effects of Imidafenacin’s action result in a reduction in the frequency of urination in patients with overactive bladder . This is achieved through its antagonistic action on muscarinic M1 and M3 receptors, leading to a decrease in detrusor muscle contractions .
Biochemical Analysis
Biochemical Properties
Imidafenacin Related Compound 1 interacts with muscarinic M1 and M3 receptors with high affinity . It also antagonizes muscarinic M2 receptors but with lower affinity . These interactions play a crucial role in its biochemical reactions.
Cellular Effects
This compound influences cell function by reducing the frequency of urination in patients with overactive bladder . This is achieved through its antagonistic effects on muscarinic receptors in the bladder .
Molecular Mechanism
The mechanism of action of this compound involves binding to and antagonizing muscarinic M1 and M3 receptors . It also antagonizes muscarinic M2 receptors but with lower affinity . M3 receptors stimulate contraction of the detrusor muscle in the bladder via release of calcium from the sarcoplasmic reticulum . M2 receptors are also present in the detrusor muscle but serve to inhibit adenylate cyclase which reduces the relaxation mediated by β adrenergic receptors .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of Imidafenacin Related Compound 1 involves the synthesis of 4-(1H-imidazol-1-yl)-2,2-diphenylbutanamide. The synthetic route typically includes the following steps:
Formation of the imidazole ring: This step involves the reaction of appropriate precursors to form the imidazole ring.
Attachment of the butanamide moiety: The imidazole ring is then reacted with a butanamide derivative to form the final compound.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the process likely involves large-scale synthesis using similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
Imidafenacin Related Compound 1 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The imidazole ring and other functional groups can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
Imidafenacin Related Compound 1 has several scientific research applications, including:
Chemistry: Used as a reference compound in analytical studies and for the development of new synthetic methodologies.
Biology: Studied for its interactions with biological targets, particularly muscarinic receptors.
Medicine: Investigated for potential therapeutic applications similar to imidafenacin, such as the treatment of overactive bladder.
Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems
Comparison with Similar Compounds
Similar Compounds
Imidafenacin: The parent compound, used in the treatment of overactive bladder.
Other muscarinic receptor antagonists: Such as tolterodine and oxybutynin, which also target muscarinic receptors to manage bladder conditions.
Uniqueness
Imidafenacin Related Compound 1 is unique due to its specific structural modifications compared to imidafenacin. These modifications may result in different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for research and development in the field of muscarinic receptor antagonists .
Biological Activity
Imidafenacin Related Compound 1 (IRC1) is a derivative of imidafenacin, an antimuscarinic agent primarily used for treating overactive bladder (OAB). This article delves into the biological activity of IRC1, focusing on its pharmacodynamics, receptor interactions, clinical efficacy, and safety profile based on diverse research findings.
IRC1 functions as an antagonist to muscarinic acetylcholine receptors (mAChRs), particularly M1 and M3 subtypes, with a lower affinity for M2 receptors. The mechanism involves:
- M3 Receptor Antagonism : IRC1 inhibits smooth muscle contraction in the bladder by blocking M3 receptors, which are responsible for detrusor muscle contraction via calcium release from the sarcoplasmic reticulum .
- M1 Receptor Modulation : By antagonizing M1 receptors, IRC1 reduces acetylcholine release in the bladder, further diminishing detrusor overactivity .
Pharmacokinetics
The pharmacokinetic profile of IRC1 is essential for understanding its therapeutic potential:
- Absorption : IRC1 exhibits high oral bioavailability (approximately 57.8%) with peak plasma concentrations reached within 1-3 hours post-administration .
- Distribution : The volume of distribution is estimated at 43.9 L, indicating significant tissue uptake, particularly in the bladder .
- Metabolism : Metabolized primarily by CYP3A4 and UGT1A4, IRC1 does not produce active metabolites .
- Elimination : Approximately 10% of the drug is excreted unchanged in urine, with a half-life of about 3 hours .
Clinical Efficacy
Clinical studies have demonstrated the efficacy of IRC1 in managing OAB symptoms. A notable study compared IRC1 with other antimuscarinics:
Drug | Incontinence Episodes Reduction | Dry Mouth Incidence | QTc Interval Change |
---|---|---|---|
Imidafenacin | Significant reduction | Lower than propiverine | No significant change |
Propiverine | Significant reduction | Higher incidence | Increased |
Placebo | No significant change | N/A | N/A |
In a randomized controlled trial involving 1166 patients, those treated with IRC1 showed a statistically significant decrease in incontinence episodes compared to placebo and propiverine groups . Secondary endpoints also indicated improvements in urgency and micturition frequency.
Safety Profile
The safety profile of IRC1 has been favorable when compared to other anticholinergics. Key findings include:
- Adverse Effects : The incidence of dry mouth was significantly lower in patients treated with IRC1 compared to those on propiverine (31.5% vs. 39.9%) .
- Cognitive Effects : Although M1 receptor antagonism could theoretically impair cognitive function, studies indicated no significant impact on cognitive performance at therapeutic doses .
Case Studies
A prospective open-label case-controlled trial assessed the effects of IRC1 on detrusor overactivity post-robot-assisted radical prostatectomy. Patients receiving IRC1 exhibited improvements in bladder stability and storage symptoms over six months, although differences were not statistically significant compared to controls . This highlights the need for further multi-center studies to validate these findings.
Properties
CAS No. |
170105-20-1 |
---|---|
Molecular Formula |
C19H19N3O |
Molecular Weight |
305.38 |
Appearance |
Solid |
Purity |
> 95% |
quantity |
Milligrams-Grams |
Synonyms |
4-(1H-Imidzol-1-yl)-2,2-Diphenylbutanamide |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.